molecular formula C17H20F2N4O2S B2559728 2,4-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797223-03-0

2,4-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2559728
CAS RN: 1797223-03-0
M. Wt: 382.43
InChI Key: BTUDWIWDQKOOGE-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methodologies . For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The title compound, C10H16N4, crystalizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Their unique structural features make them valuable for constructing biologically active molecules. Researchers explore various synthetic routes to access substituted piperidines, which play a significant role in designing pharmaceuticals . The compound’s piperidine moiety could be a promising scaffold for novel drug candidates.

Organic Synthesis

Researchers seek efficient methods for synthesizing piperidine derivatives. Strategies like cyclization, cycloaddition, and multicomponent reactions enable access to diverse piperidine scaffolds. The compound’s unique fluorine substitution pattern could be leveraged for targeted functionalization .

Chemical Biology

Understanding the biological activity of piperidine-containing compounds is crucial. Investigate the interactions of this compound with relevant biological targets. Does it exhibit affinity for specific receptors or enzymes? Such insights guide drug discovery efforts .

Materials Science

Piperidine derivatives find applications beyond medicine. Explore their potential in materials science—perhaps as ligands for metal complexes or as components in supramolecular assemblies. Investigate their solubility, stability, and reactivity .

Agrochemicals

Considering the compound’s structural diversity, evaluate its potential as an agrochemical. Could it serve as a pesticide, herbicide, or growth regulator? Assess its effects on plant health and pests .

Future Directions

The future directions for this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .

properties

IUPAC Name

2,4-difluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O2S/c1-12-9-17(23-7-3-2-4-8-23)22-16(21-12)11-20-26(24,25)15-6-5-13(18)10-14(15)19/h5-6,9-10,20H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUDWIWDQKOOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

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